

Synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	3,5-Bis(methoxycarbonyl)phenylboronic acid
Cat. No.:	B071123

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3,5-Bis(methoxycarbonyl)phenylboronic acid**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document provides comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

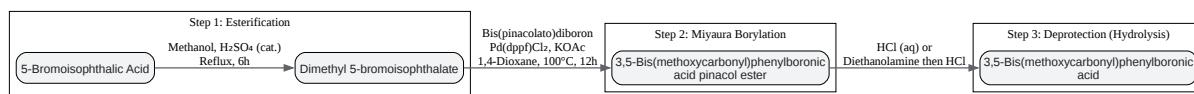
Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid, with the chemical formula C₁₀H₁₁BO₆ and a molecular weight of 238.00 g/mol, is an important bifunctional molecule.^{[1][2][3][4]} Its structure incorporates both boronic acid and diester functionalities, making it a versatile reagent for creating complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.^[5] This guide outlines a reliable three-step synthetic route commencing from 5-bromoisophthalic acid.

Synthetic Pathway Overview

The synthesis of **3,5-Bis(methoxycarbonyl)phenylboronic acid** is typically achieved through a three-step sequence:

- Esterification: The process begins with the Fischer esterification of 5-bromoisophthalic acid to produce dimethyl 5-bromoisophthalate.
- Miyaura Borylation: The resulting dimethyl 5-bromoisophthalate undergoes a palladium-catalyzed Miyaura borylation to yield **3,5-Bis(methoxycarbonyl)phenylboronic acid** pinacol ester.
- Deprotection: The final step involves the hydrolysis of the pinacol ester to afford the target compound, **3,5-Bis(methoxycarbonyl)phenylboronic acid**.



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A high-level overview of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-bromoisophthalate

This procedure details the esterification of 5-bromoisophthalic acid.

Materials:

- 5-bromoisophthalic acid
- Anhydrous methanol
- Concentrated sulfuric acid

- Distilled water
- 5 wt% aqueous sodium bicarbonate solution

Procedure:

- To a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid.
- Heat the reaction mixture to reflux with stirring for 6 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly add the cooled mixture dropwise to 1 L of distilled water.
- Neutralize the mixture to a pH of 7-8 with a 5 wt% aqueous sodium bicarbonate solution. A white precipitate will form.
- Collect the precipitate by filtration and wash it with 2 L of distilled water in two portions.
- Dry the resulting white solid in a vacuum oven at 50°C for 48 hours to yield dimethyl 5-bromoisophthalate.

Step 2: Synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester

This section describes the palladium-catalyzed Miyaura borylation of dimethyl 5-bromoisophthalate.

Materials:

- Dimethyl 5-bromoisophthalate
- Bis(pinacolato)diboron
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$)

- Potassium acetate (KOAc)
- Anhydrous 1,4-dioxane
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- In a 250 mL three-necked flask under a nitrogen atmosphere, combine 5.4 g (19.8 mmol) of dimethyl 5-bromoisophthalate, 6.0 g (29.4 mmol) of bis(pinacolato)diboron, and 0.2 g (0.27 mmol) of Pd(dppf)Cl₂.
- Add 50 mL of anhydrous 1,4-dioxane as the solvent.
- Heat the reaction mixture to 100°C and maintain this temperature for 12 hours.
- Upon completion, cool the reaction to room temperature and remove the excess 1,4-dioxane by distillation under reduced pressure.
- Add 20 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and evaporate the filtrate to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (94:6) as the eluent to afford **3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester** as a white powder.

Step 3: Deprotection of **3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester**

This final step involves the hydrolysis of the pinacol ester to the desired boronic acid. Two common methods are presented.

Materials:

- **3,5-Bis(methoxycarbonyl)phenylboronic acid** pinacol ester
- 0.1 M Hydrochloric acid (HCl)
- Diethyl ether

Procedure:

- Dissolve the **3,5-Bis(methoxycarbonyl)phenylboronic acid** pinacol ester in diethyl ether.
- Add a biphasic solution of 0.1 M HCl.
- Stir the mixture vigorously at room temperature for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to yield **3,5-Bis(methoxycarbonyl)phenylboronic acid**.

Materials:

- **3,5-Bis(methoxycarbonyl)phenylboronic acid** pinacol ester
- Diethanolamine (DEA)
- Diethyl ether
- 0.1 M Hydrochloric acid (HCl)

Procedure:

- Dissolve the **3,5-Bis(methoxycarbonyl)phenylboronic acid** pinacol ester (1 equivalent) in diethyl ether.
- Add diethanolamine (1.1 equivalents). A white precipitate of the diethanolamine boronate should form within 30 minutes.
- Filter the precipitate, wash with diethyl ether, and dry.^[6]
- Treat the isolated diethanolamine boronate with a biphasic solution of 0.1 M HCl and diethyl ether, stirring for approximately 20 minutes to hydrolyze the ester.^[1]
- Work up the reaction as described in Method A to isolate the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **3,5-Bis(methoxycarbonyl)phenylboronic acid**.

Step	Product	Starting Material	Key Reagents	Solvent	Temp.	Time	Yield	Purity	Ref.
1	Dimethyl 5-bromo isophthalate	5-bromo isophthalic acid	H_2SO_4 (cat.)	Methanol	Reflux	6 h	89%	N/A	
2	3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester	Dimethyl 5-bromo isophthalate	Bis(pinacolato)diboron, $\text{Pd}(\text{dpf})\text{Cl}_2$, KOAc	Dioxane	100°C	12 h	72%	N/A	
3	3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester	3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester	HCl (aq) or DEA/HCl	Diethyl ether	RT	~30 min	~99% (for model compounds)	>95-98% (typical)	[1][3][7]

N/A: Not available in the cited literature. Yield for Step 3 is based on model compound deprotections and may vary.

Conclusion

This technical guide provides a detailed and actionable framework for the successful synthesis of **3,5-Bis(methoxycarbonyl)phenylboronic acid**. The described three-step process is robust and utilizes well-established organic transformations. The provided experimental protocols and quantitative data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this key chemical intermediate for a wide range of applications.

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